molecular formula C18H16FNO2S2 B2702563 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide CAS No. 2097929-29-6

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2702563
CAS No.: 2097929-29-6
M. Wt: 361.45
InChI Key: NOOUCVFDDVIYNN-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound characterized by a 2,2'-bithiophene core linked to a hydroxyethyl group and a 4-fluorophenyl acetamide moiety. The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, while the hydroxyethyl linker may influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c19-13-5-3-12(4-6-13)10-18(22)20-11-14(21)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOUCVFDDVIYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a compound featuring a unique structure that combines a bithiophene moiety with a hydroxyethyl and an acetamide functional group. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16_{16}H16_{16}FNO2_{2}S2_{2}
Molecular Weight~ 335.45 g/mol
CAS Number2097900-61-1

The presence of the fluorine atom is significant as it often enhances biological activity and metabolic stability in drug design .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of Bithiophene Core : Utilizing methods such as Suzuki-Miyaura coupling.
  • Hydroxyethylation : Introducing the hydroxyethyl group through alkylation reactions.
  • Amidation : Coupling the bithiophene derivative with 4-fluorophenyl acetic acid to form the final amide.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bithiophene structures have shown activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of critical metabolic pathways.

Anticancer Activity

Studies have demonstrated that compounds with similar scaffolds possess anticancer properties. The incorporation of a bithiophene moiety has been linked to enhanced interactions with cancer cell receptors, potentially leading to apoptosis in cancerous cells. For example, certain derivatives have been found to inhibit the proliferation of breast cancer cell lines (MCF-7) and other tumor types by inducing cell cycle arrest and promoting programmed cell death .

Case Studies

  • Antiparasitic Evaluation : In a study evaluating various nitroimidazole derivatives against Leishmania donovani, compounds bearing structural similarities to this compound showed potent activity across different life stages of the parasite. This suggests potential for development as therapeutic agents against parasitic infections .
    CompoundActivity AgainstIC50 (µM)
    Compound ALeishmania donovani0.5
    Compound BM. tuberculosis0.06
  • Cytotoxicity Studies : The cytotoxic effects of this compound were assessed against normal human cell lines (e.g., liver and kidney). Results indicated low cytotoxicity, suggesting a favorable therapeutic index for further development .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within microbial cells or cancer cells:

  • Electron Transfer : The bithiophene core may facilitate electron transfer processes that disrupt cellular functions.
  • Receptor Modulation : The acetamide moiety can engage in hydrogen bonding with biological macromolecules, influencing receptor-mediated pathways crucial for cell survival and proliferation.

Scientific Research Applications

Organic Electronics

The bithiophene structure enhances the compound's conductivity, making it suitable for applications in organic electronics such as:

  • Organic Photovoltaics (OPVs) : The compound can be utilized as an electron donor or acceptor material in solar cells.
  • Organic Field Effect Transistors (OFETs) : Its electronic properties enable its use in transistors that are essential for flexible electronics.

Medicinal Chemistry

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens. Compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Antitumor Activity : The compound's structure may enhance cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition in colon cancer cell lines (HT29).

Data Table of Biological Activities:

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Case Study 1: Antimicrobial Evaluation

In vitro studies have evaluated the antimicrobial efficacy of compounds similar to this compound. These studies indicate that structural features like fluorine substituents enhance antibacterial activity against biofilm-forming bacteria.

Case Study 2: Cytotoxicity Assays

Research on related compounds has shown that modifications in functional groups can significantly affect cytotoxicity against various cancer cell lines. Electron-donating groups appear to enhance the cytotoxic effects, suggesting that the specific arrangement of functional groups in our compound could similarly influence its antitumor properties.

Comparison with Similar Compounds

Structural Analogues

GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Structure: Replaces the bithiophene-hydroxylethyl group with a pyridine-thiazole system. Pharmacological Relevance: Demonstrated activity in Mycobacterium tuberculosis studies, suggesting its heterocyclic system improves target engagement .

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

  • Structure : Features a triazole-thiophene scaffold instead of bithiophene.
  • Key Differences : The sulfanyl-triazole group introduces additional hydrogen-bond acceptors and sulfur-mediated hydrophobic interactions.
  • Physicochemical Properties : Molecular weight 362.4 g/mol; higher solubility due to the sulfanyl group compared to the hydroxyethyl-bithiophene system .

2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Structure: Contains a cyanophenyl and methylpyridine substituents. Reported binding energy of <−22 kcal/mol in SARS-CoV-2 main protease inhibition studies .

Poly((E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) (PAIFPA) Structure: Polymerized derivative with acryloyloxy-imino groups. Key Differences: The polymer backbone may reduce cellular permeability but improve thermal stability for material science applications .

Pharmacological and Physicochemical Comparisons
Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Binding Affinity/Activity
Target Compound Bithiophene-hydroxyethyl ~390 (estimated) 4-Fluorophenyl, hydroxyethyl Not reported (inferred via analogs)
GSK1570606A Thiazole-pyridine 329.3 4-Fluorophenyl, thiazole Anti-tubercular activity
5RGX Cyanophenyl-methylpyridine ~280 Cyano, methylpyridine −22 kcal/mol (SARS-CoV-2 protease)
2-{[4-ethyl-5-(thiophen-2-yl)...} Triazole-thiophene 362.4 Sulfanyl, triazole Not reported (structural analog)

Key Observations :

  • Solubility : Hydroxyethyl and sulfanyl groups improve aqueous solubility over purely aromatic systems.
  • Binding Interactions : Pyridine-containing analogs (e.g., 5RGX) show strong hydrogen-bonding with HIS163 and ASN142 in proteases, suggesting the target compound’s hydroxyethyl group may mimic similar interactions .

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